molecular formula C6H3BrI2 B120974 1-Bromo-3,5-diiodobenzene CAS No. 149428-64-8

1-Bromo-3,5-diiodobenzene

Cat. No. B120974
CAS RN: 149428-64-8
M. Wt: 408.8 g/mol
InChI Key: WIKWRDOTWLACTF-UHFFFAOYSA-N
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Description

1-Bromo-3,5-diiodobenzene is a chemical compound with the molecular formula C6H3BrI2 . It is used in various chemical reactions and has a molecular weight of 408.8 .


Synthesis Analysis

The synthesis of 1-Bromo-3,5-diiodobenzene is often achieved through Suzuki cross-coupling reactions . This process involves the reaction of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows for the attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3,5-diiodobenzene is represented by the InChI code 1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H . The compound has an average mass of 408.801 Da and a monoisotopic mass of 407.750732 Da .


Chemical Reactions Analysis

1-Bromo-3,5-diiodobenzene is used in the preparation of various compounds. For instance, it is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne .


Physical And Chemical Properties Analysis

1-Bromo-3,5-diiodobenzene is a solid at room temperature . It has a melting point range of 145.0 to 149.0 °C . The compound is light sensitive and incompatible with strong oxidizing agents, strong bases, and strong acids . It should be stored in a cool place .

Scientific Research Applications

Organic Synthesis

1-Bromo-3,5-diiodobenzene: is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. It serves as a halogenated building block for cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in creating biaryl structures often found in pharmaceuticals . The presence of both bromine and iodine allows for selective functionalization under various conditions.

Pharmaceuticals

In pharmaceutical research, 1-Bromo-3,5-diiodobenzene is utilized as an intermediate in the synthesis of various drugs. Its halogen atoms can be strategically replaced or modified to create active pharmaceutical ingredients (APIs) with potential therapeutic effects .

Material Science

This compound finds applications in material science due to its ability to act as a precursor for advanced materials. Its incorporation into polymers can lead to materials with unique properties, such as enhanced stability or electrical conductivity .

Analytical Chemistry

1-Bromo-3,5-diiodobenzene: can be used as a standard or reference compound in analytical chemistry. Its distinct spectral properties allow it to be a useful compound for method development and calibration in techniques like GC-MS and HPLC .

Agrochemicals

In the agrochemical industry, 1-Bromo-3,5-diiodobenzene may be employed in the synthesis of pesticides and herbicides. Its halogenated structure can be tailored to disrupt biological processes in pests, providing a basis for developing new agrochemical agents .

Dyestuff Production

The compound’s halogen atoms are reactive sites that can be used to attach various chromophores or auxochromes, making it a valuable starting material in the production of dyes and pigments .

Polymer Science

In polymer science, 1-Bromo-3,5-diiodobenzene is used to synthesize novel polymers. It can be incorporated into the backbone of polymers or used as a cross-linking agent to modify the physical properties of the material .

Environmental Science

Research in environmental science may leverage 1-Bromo-3,5-diiodobenzene to study the environmental fate of halogenated compounds. Its degradation products and interaction with environmental factors can provide insights into pollution control and remediation strategies .

Safety And Hazards

1-Bromo-3,5-diiodobenzene is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

Future Directions

In terms of disposal, 1-Bromo-3,5-diiodobenzene should be collected and arranged for disposal in suitable and closed containers. All sources of ignition should be removed .

properties

IUPAC Name

1-bromo-3,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKWRDOTWLACTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617204
Record name 1-Bromo-3,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-diiodobenzene

CAS RN

149428-64-8
Record name 1-Bromo-3,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,5-diiodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-Bromo-3,5-diiodobenzene in the synthesis of conjugated polyphenylene dendrimer-based β-diketones?

A1: 1-Bromo-3,5-diiodobenzene serves as a crucial intermediate in the synthesis of high-generation conjugated polyphenylene dendrimer-based β-diketones [, ]. Its unique structure, featuring both bromine and iodine substituents, allows for controlled and efficient branching during the dendrimer synthesis. This leads to the successful creation of high-generation dendrimers with good yields.

Q2: How does the use of 1-Bromo-3,5-diiodobenzene contribute to the overall efficiency of the synthesis process?

A2: The researchers highlight that utilizing 1-Bromo-3,5-diiodobenzene as an intermediate contributes to the efficiency of the synthesis process []. While the papers don't delve into specific comparative data, they emphasize the successful synthesis of high-generation dendrimers, implying improved yields and potentially reduced steps compared to alternative synthetic routes. This efficiency is likely attributed to the molecule's structure, enabling controlled branching and facilitating the desired reactions for dendrimer formation.

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